Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate
Description
Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate is a biphenyl-based ester featuring a hydroxymethyl (-CH2OH) substituent at the 4'-position and a methyl ester (-COOCH3) at the 3-position of the biphenyl scaffold. Its structure allows for hydrogen bonding via the hydroxymethyl group, influencing solubility and reactivity compared to non-polar analogs.
Properties
IUPAC Name |
methyl 3-[4-(hydroxymethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNBBVMRVFFIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602495 | |
| Record name | Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445492-63-7 | |
| Record name | Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The reaction involves coupling a boronic acid (or ester) with a halogenated aromatic compound in the presence of a palladium catalyst. For Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate, the synthesis proceeds as follows:
Step 1: Preparation of Boronic Acid Derivative
-
Starting Material : 4-(Hydroxymethyl)phenylboronic acid.
-
Protection Strategy : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during coupling.
-
Reaction: 4-Bromobenzyl alcohol → TBS protection → Miyaura borylation.
-
Conditions:
-
TBSCl, imidazole, DMF, 0°C to room temperature, 12 hours.
-
Borylation: Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 80°C, 24 hours.
-
-
Step 2: Coupling with Methyl 3-Bromobenzoate
-
Reagents :
-
Methyl 3-bromobenzoate (1.2 equiv).
-
Pd(PPh₃)₄ (5 mol%).
-
K₂CO₃ (2.0 equiv), dioxane/water (4:1), 90°C, 18 hours.
-
-
Yield : 78–85% after column chromatography.
Step 3: Deprotection of TBS Ether
-
Reagent : Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF.
-
Conditions : Room temperature, 2 hours.
-
Yield : 92–95%.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability:
Continuous Flow Reactor Optimization
-
Catalyst : Immobilized Pd on carbon (0.1 mol%).
-
Solvent System : Ethanol/water (3:1), 120°C, 5-minute residence time.
-
Productivity : 1.2 kg/day with 89% purity.
By-Product Management
-
Common By-Products :
-
Homocoupled boronic acid (5–8%).
-
Dehalogenated arenes (2–3%).
-
-
Mitigation : Use of excess aryl halide (1.5 equiv) and scavengers like activated carbon.
Reaction Optimization Data
Table 1: Effect of Catalyst Loading on Suzuki Coupling Yield
| Pd Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|
| 5 | K₂CO₃ | Dioxane/H₂O | 85 |
| 3 | Cs₂CO₃ | Toluene/H₂O | 72 |
| 10 | K₃PO₄ | DMF/H₂O | 88 |
Table 2: Deprotection Efficiency with Different Reagents
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TBAF | THF | 2 | 95 |
| HCl (1M) | MeOH | 6 | 80 |
| PPTS | EtOH | 12 | 85 |
Challenges and Solutions in Synthesis
Stability of Hydroxymethyl Group
-
Issue : The hydroxymethyl group is prone to oxidation during coupling.
-
Solution : Use of TBS protection and inert atmosphere (N₂/Ar).
Purification Difficulties
-
Issue : Polar by-products complicate column chromatography.
-
Solution : Gradient elution with hexane/ethyl acetate (8:1 to 4:1).
Green Chemistry Approaches
Solvent Recycling
-
Strategy : Distillation recovery of dioxane (≥90% efficiency).
-
Impact : Reduces waste by 40%.
Catalyst Reusability
-
Pd Recovery : Filtration and washing with EDTA solution.
-
Reuse Cycles : Up to 5 cycles with <10% yield drop.
Case Study: Gram-Scale Synthesis
A recent study demonstrated a 15-gram synthesis using:
-
Protected Boronic Ester : 4-(TBS-OCH₂)C₆H₄Bpin (12.5 g).
-
Coupling Conditions : Pd(OAc)₂ (0.5 mol%), SPhos (1 mol%), K₂CO₃, 80°C, 18 hours.
-
Result : 14.1 g (86% yield) after deprotection.
Chemical Reactions Analysis
Types of Reactions: Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(Hydroxymethyl)[1,1’-biphenyl]-3-methanol.
Substitution: 4’-(Hydroxymethyl)-2-nitro[1,1’-biphenyl]-3-carboxylate.
Scientific Research Applications
Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of Methyl 4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with target molecules. The biphenyl structure provides rigidity and stability, which can be crucial for its function in materials science.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar biphenyl carboxylate derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
- Hydrophilicity: The hydroxymethyl group enhances water solubility compared to methoxy (-OCH3) or nitro (-NO2) substituents but less than the hydroxyl (-OH) analog due to reduced H-bonding capacity .
- Electrochemical Effects : The hydroxymethyl group is moderately electron-withdrawing, contrasting with the electron-donating methoxy group and strongly electron-withdrawing nitro group .
- Biological Activity : 3JC48-3 demonstrates the impact of complex substituents (e.g., nitrobenzooxadiazole) on bioactivity, whereas the hydroxymethyl derivative’s biological profile remains underexplored .
Biological Activity
Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant, cytotoxic, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with a hydroxymethyl group and a carboxylate ester. The presence of these functional groups suggests potential interactions with biological molecules, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.29 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not readily available |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated the antioxidant activity using brain homogenates, demonstrating that derivatives with hydroxyl groups effectively inhibited lipid oxidation .
Cytotoxicity
Cytotoxic effects were assessed in various cancer cell lines. For instance, compounds with similar structures showed selective cytotoxicity against colon cancer cells, with IC50 values indicating effective growth inhibition. This compound is hypothesized to exhibit comparable effects due to its structural similarities .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented against various pathogens. For example, certain biphenyl derivatives demonstrated antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 16 to 128 µg/mL . This suggests that this compound may possess similar antimicrobial properties.
Study on Antioxidant and Cytotoxic Activities
In a comparative study on various biphenyl derivatives, this compound was evaluated alongside other compounds for its ability to scavenge free radicals and inhibit cancer cell proliferation. The findings indicated that this compound could significantly reduce oxidative stress markers while exhibiting selective cytotoxicity towards tumor cells without affecting normal cells .
Clinical Relevance
The clinical implications of these findings suggest potential applications in developing therapeutic agents targeting oxidative stress-related diseases and cancers. Further studies are warranted to explore the mechanisms underlying its biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 4-(hydroxymethyl)phenylboronic acid) and methyl 3-bromobenzoate, using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like THF/H₂O at 80–100°C. Post-coupling, the hydroxymethyl group may require protection/deprotection steps to prevent side reactions .
- Key Data : Typical yields range from 60–75%, with purity confirmed by HPLC (>95%).
Q. How is the compound characterized structurally?
- Techniques :
- X-ray crystallography : Resolves biphenyl torsion angles and hydrogen-bonding interactions (e.g., O–H···O between hydroxymethyl and ester groups) .
- NMR : Distinct signals include δ 8.1–8.3 ppm (aromatic protons), δ 4.7 ppm (–CH₂OH), and δ 3.9 ppm (ester –OCH₃) .
- IR : Peaks at 1720 cm⁻¹ (C=O ester), 3400 cm⁻¹ (–OH stretch) .
Q. What is the hypothesized mechanism of its biological activity?
- Proposed Action : The biphenyl core enables π-π stacking with hydrophobic protein pockets (e.g., enzyme active sites), while the hydroxymethyl group participates in hydrogen bonding. Studies suggest inhibitory effects on kinases or inflammatory mediators (e.g., COX-2), though specific targets require validation .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale synthesis?
- Optimization Strategies :
- Continuous flow reactors : Improve mixing and heat transfer, reducing by-products like dehalogenated intermediates .
- Catalyst screening : PdCl₂(dppf) increases coupling efficiency compared to Pd(PPh₃)₄, particularly for electron-deficient aryl halides .
- Data Contradiction : Lower yields (40–50%) reported in polar solvents (e.g., DMF) vs. non-polar systems (e.g., toluene). Resolution involves adjusting solvent polarity to balance reactivity and steric hindrance .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
- Methodological Fixes :
- Use standardized assays (e.g., ADP-Glo™ kinase assay).
- Compare activity against structural analogs (e.g., 4'-methoxy or 4'-nitro derivatives) to isolate substituent effects .
Q. What computational tools predict its pharmacokinetic properties?
- In Silico Methods :
- Lipophilicity : LogP calculated as ~3.2 (SwissADME), suggesting moderate membrane permeability.
- Metabolic Stability : CYP3A4-mediated oxidation predicted at the hydroxymethyl group, necessitating prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
